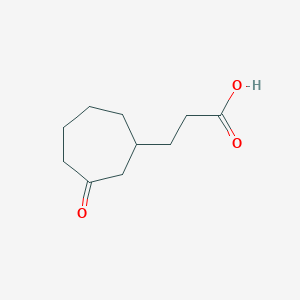![molecular formula C11H26O8S2 B14605125 Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1) CAS No. 61154-22-1](/img/structure/B14605125.png)
Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1) is a chemical compound that combines methanesulfonic acid with a cycloheptane-based diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the production likely involves standard chemical engineering processes, including the use of reactors, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in biochemical studies, the compound may interact with enzymes to modulate their activity, while in industrial applications, it may act as a catalyst or reactant in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol include other sulfonic acid derivatives and cycloheptane-based diols. Examples include:
- Methanesulfonic acid
- Cycloheptane-1,2-diol
- Other alkylsulfonic acids
Uniqueness
The uniqueness of methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol lies in its combined structure, which imparts specific chemical and physical properties
Eigenschaften
CAS-Nummer |
61154-22-1 |
|---|---|
Molekularformel |
C11H26O8S2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
[(1S,2R)-2-(hydroxymethyl)cycloheptyl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H18O2.2CH4O3S/c10-6-8-4-2-1-3-5-9(8)7-11;2*1-5(2,3)4/h8-11H,1-7H2;2*1H3,(H,2,3,4)/t8-,9+;; |
InChI-Schlüssel |
BJFJOUZPLVLUEE-DRJPZDRJSA-N |
Isomerische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC[C@@H]([C@@H](CC1)CO)CO |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(C(CC1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



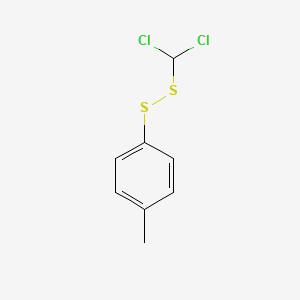

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
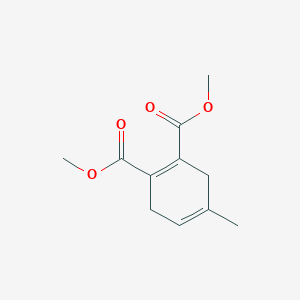

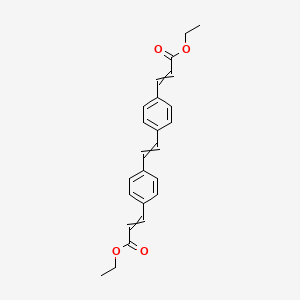
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
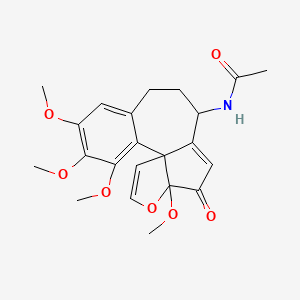
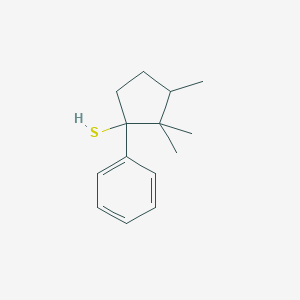
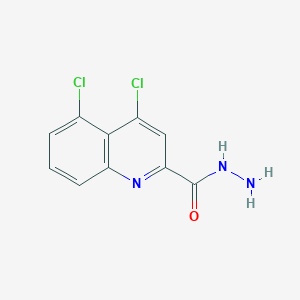
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)

